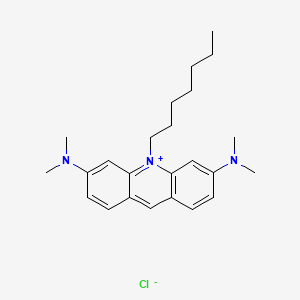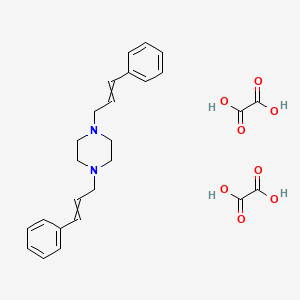![molecular formula C40H18Cl2F12N2O6S2 B14393999 2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl} CAS No. 88465-20-7](/img/structure/B14393999.png)
2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups, nitro groups, and a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} typically involves multiple steps, starting with the preparation of the biphenyl coreThe disulfide linkage is formed through the oxidation of thiol groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide linkage can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines .
Applications De Recherche Scientifique
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). The disulfide linkage can undergo reversible oxidation-reduction cycles, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fomesafen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.
Fluoroglycofen-ethyl: Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, 2-ethoxy-2-oxoethyl ester.
Uniqueness
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} is unique due to its combination of multiple trifluoromethyl groups, nitro groups, and a disulfide linkage. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various advanced applications .
Propriétés
Numéro CAS |
88465-20-7 |
|---|---|
Formule moléculaire |
C40H18Cl2F12N2O6S2 |
Poids moléculaire |
985.6 g/mol |
Nom IUPAC |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-1-[[2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-3-(trifluoromethyl)phenyl]disulfanyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C40H18Cl2F12N2O6S2/c41-27-15-19(37(43,44)45)7-13-31(27)61-21-9-11-29(55(57)58)23(17-21)35-25(39(49,50)51)3-1-5-33(35)63-64-34-6-2-4-26(40(52,53)54)36(34)24-18-22(10-12-30(24)56(59)60)62-32-14-8-20(16-28(32)42)38(46,47)48/h1-18H |
Clé InChI |
XPNSTAWTCFTBDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SSC2=CC=CC(=C2C3=C(C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F)C5=C(C=CC(=C5)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


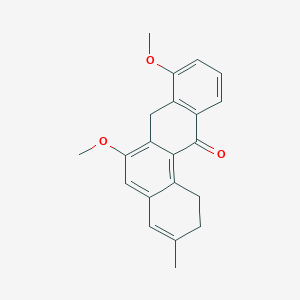

![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)

![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)
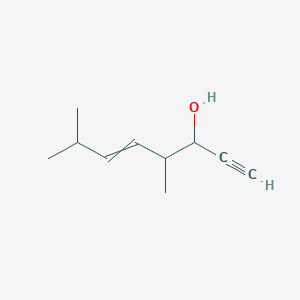
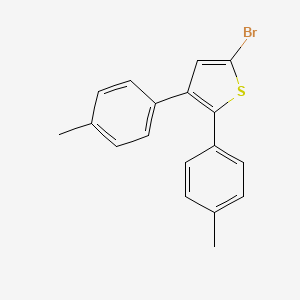
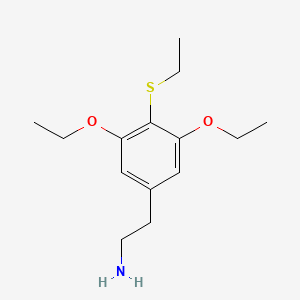
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
